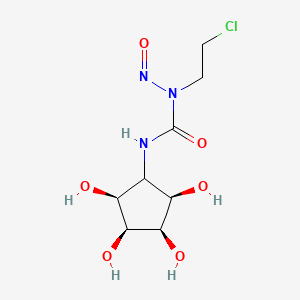
1,1,3-Trichloropropane
概要
説明
1,1,3-Trichloropropane: is an organic compound with the molecular formula C₃H₅Cl₃ and a molecular weight of 147.431 g/mol . It is a colorless liquid that is used in various industrial applications. The compound is known for its high reactivity due to the presence of three chlorine atoms attached to a three-carbon chain .
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3-Trichloropropane can be synthesized through the chlorination of propylene. The reaction involves the addition of chlorine to propylene in the presence of a catalyst, typically at elevated temperatures . Another method involves the dehydrochlorination of 1,2,3-trichloropropane using a strong base .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of propylene in a liquid-phase chlorinator. The feed stream, consisting essentially of propylene, is chlorinated with chlorine gas in the presence of a catalyst . This method is efficient and yields a high purity product suitable for various industrial applications.
化学反応の分析
Types of Reactions: 1,1,3-Trichloropropane undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form less chlorinated products.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Elimination: The compound can undergo β-elimination to form allyl chloride, which can further react to form propene.
Common Reagents and Conditions:
Reduction: Zero-valent zinc (Zn⁰) is commonly used as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Elimination: Strong bases like potassium hydroxide (KOH) are used to facilitate elimination reactions.
Major Products:
Reduction: Propene
Substitution: Various substituted propanes depending on the nucleophile used
Elimination: Allyl chloride and propene
科学的研究の応用
1,1,3-Trichloropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemicals, including pesticides and pharmaceuticals.
Medicine: Research is ongoing to understand its potential therapeutic applications and toxicological effects.
Industry: It is used as a solvent and in the production of various industrial chemicals.
作用機序
The mechanism of action of 1,1,3-trichloropropane involves its interaction with cellular components. The compound can undergo reductive dechlorination, leading to the formation of reactive intermediates that can interact with DNA and proteins . This interaction can result in mutagenic and carcinogenic effects . The primary molecular targets include cellular DNA and enzymes involved in detoxification pathways .
類似化合物との比較
1,2,3-Trichloropropane: Similar in structure but differs in the position of chlorine atoms.
1,1,2-Trichloropropane: Another isomer with different reactivity and applications.
Uniqueness: 1,1,3-Trichloropropane is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in industrial and research settings .
特性
IUPAC Name |
1,1,3-trichloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3/c4-2-1-3(5)6/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWHLZCXYCQNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174342 | |
| Record name | Propane, 1,1,3-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20395-25-9 | |
| Record name | Propane, 1,1,3-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020395259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,3-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



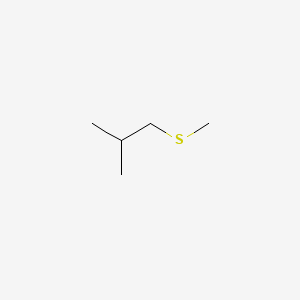

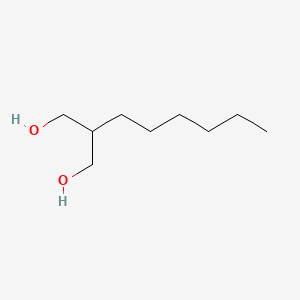
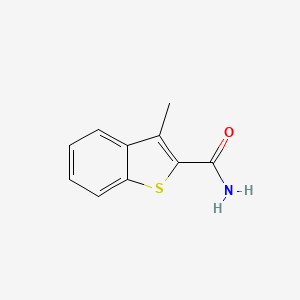
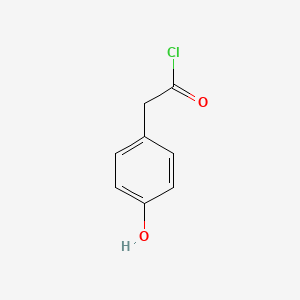
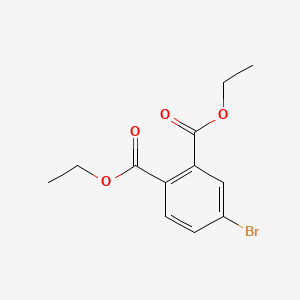
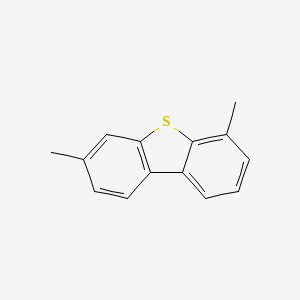
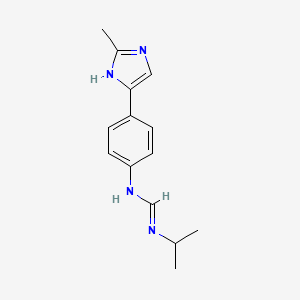
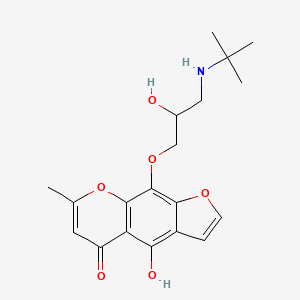
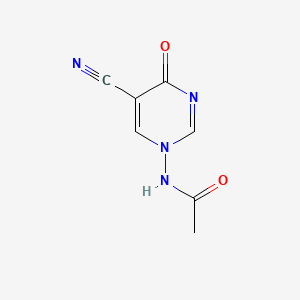
![N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride](/img/structure/B1618948.png)
